4-Methylpentedrone

Catalog No.
S3314703
CAS No.
1373918-61-6
M.F
C13H19NO
M. Wt
205.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylpentedrone

CAS Number

1373918-61-6

Product Name

4-Methylpentedrone

IUPAC Name

2-(methylamino)-1-(4-methylphenyl)pentan-1-one

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

InChI

InChI=1S/C13H19NO/c1-4-5-12(14-3)13(15)11-8-6-10(2)7-9-11/h6-9,12,14H,4-5H2,1-3H3

InChI Key

AKVKBEDACKJNPO-UHFFFAOYSA-N

SMILES

CCCC(C(=O)C1=CC=C(C=C1)C)NC

Canonical SMILES

CCCC(C(=O)C1=CC=C(C=C1)C)NC

The exact mass of the compound 4-Methylpentedrone is 205.146664230 g/mol and the complexity rating of the compound is 195. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Methylpentedrone (4-MPD) is a synthetic stimulant of the substituted cathinone class, characterized by a pentedrone core structure with a methyl group at the para- (4-) position of the phenyl ring. As with related compounds, its primary mechanism of action involves the inhibition of monoamine reuptake at the dopamine (DAT) and serotonin (SERT) transporters. This positions it as a higher homolog of mephedrone (4-methylmethcathinone) and a direct structural analog of pentedrone, making it a critical tool for structure-activity relationship (SAR) studies in neuropharmacology and forensic science.

Procuring 4-Methylpentedrone over its non-methylated parent compound, pentedrone, or other cathinones is essential for achieving specific, reproducible pharmacological outcomes. The addition of a para-methyl group to the phenyl ring significantly alters monoamine transporter interactions, shifting selectivity and potency. Generic substitution with pentedrone, which lacks this group, or with other analogs like mephedrone, which has a shorter alkyl chain, will yield fundamentally different in vitro and in vivo results. For researchers investigating specific dopamine/serotonin activity ratios or defined metabolic pathways, the precise molecular structure of 4-MPD is not an interchangeable detail but the primary variable under investigation, making substitution scientifically invalid.

Altered Transporter Potency: Increased Serotonergic Activity Compared to Pentedrone

The addition of a 4-methyl group significantly increases potency at the serotonin transporter (SERT) relative to the parent compound, pentedrone. In uptake inhibition assays using human embryonic kidney (HEK293) cells, 4-Methylpentedrone (4-MPD) displayed a SERT IC50 value of 30 µM. In contrast, its direct structural analog, pentedrone, is substantially less potent at SERT, with a reported IC50 of 130 µM. This demonstrates that the para-methyl substitution enhances serotonergic interaction by over four-fold.

Evidence DimensionSerotonin Transporter (SERT) Uptake Inhibition (IC50)
Target Compound Data30 µM
Comparator Or BaselinePentedrone: 130 µM
Quantified Difference4.3x more potent than Pentedrone
ConditionsIn vitro [3H]5-HT uptake inhibition assay in hSERT-expressing HEK293 cells.

This quantifiable shift in serotonergic activity makes 4-MPD a necessary choice for studies designed to probe the effects of mixed dopamine/serotonin action, whereas pentedrone is more suitable for applications requiring lower SERT engagement.

Reduced In Vivo Stimulant Efficacy Compared to Other Cathinones

In vivo studies in Swiss CD-1 mice demonstrate that 4-Methylpentedrone is the least effective compound at inducing hyperlocomotion when compared to a panel of five other synthetic cathinones, including pentedrone and N-ethyl-pentedrone (NEPD). While compounds like NEPD produced robust stimulant effects, 4-MPD's impact on locomotor activity was significantly attenuated, distinguishing its behavioral profile from more potently stimulating analogs. This suggests its in vitro transporter profile does not translate to strong locomotor activation, a key differentiator for behavioral studies.

Evidence DimensionHyperlocomotion Efficacy
Target Compound DataLeast efficacious compound in eliciting hyperlocomotion among the six tested.
Comparator Or BaselinePentedrone, Pentylone, NEPD, NEP, 4-MeAP: All more efficacious.
Quantified DifferenceQualitatively ranked as the least potent locomotor stimulant in its test class.
ConditionsIn vivo locomotor activity assessment in Swiss CD-1 mice.

For researchers needing to isolate non-locomotor behavioral effects or study the neurochemical correlates of cathinones with reduced psychomotor stimulation, 4-MPD is a more suitable tool than its more powerfully stimulating analogs.

Defined Metabolic Pathway: Reproducibility in Metabolite-Focused Research

The in vitro metabolism of 4-Methylpentedrone in human liver microsomes (HLM) is well-characterized, proceeding through predictable pathways including reduction of the β-keto group, N-demethylation, and hydroxylation of the 4-methyl group followed by oxidation to a carboxylic acid. The mono-hydroxylated metabolite is the most abundant species detected. This contrasts with analogs like pentedrone, which lacks the tolyl-group for this specific hydroxylation pathway, or N-ethylated analogs that introduce additional dealkylation routes. This defined metabolic profile provides a stable and reproducible baseline for toxicological and pharmacokinetic studies.

Evidence DimensionPrimary Metabolic Pathways
Target Compound Dataβ-keto reduction, N-demethylation, and 4'-methyl hydroxylation/oxidation.
Comparator Or BaselinePentedrone: Lacks the 4-methyl group, precluding the tolyl-hydroxylation pathway.
Quantified DifferencePresence of a unique and abundant hydroxylated tolyl metabolite pathway not available to pentedrone.
ConditionsIn vitro incubation with human liver microsomes (HLM).

Procuring 4-MPD is critical for studies where identifying and quantifying specific, predictable metabolites is the primary goal, ensuring that results are not confounded by the different metabolic pathways of structural analogs.

Structure-Activity Relationship Studies on Monoamine Transporters

Ideal for direct, head-to-head comparison with pentedrone to specifically isolate and quantify the functional impact of para-methyl substitution on DAT/SERT selectivity and potency. The >4-fold increase in SERT potency versus pentedrone allows for precise mapping of this structural modification.

Development of Analytical Standards for Forensic and Toxicological Screening

Serves as an essential reference standard for differentiating 4-MPD from its isomers and analogs in complex matrices. Its well-documented metabolic profile, particularly the formation of a major hydroxylated tolyl metabolite, provides specific biomarkers for confirmation in forensic casework and clinical toxicology.

Investigating Neurochemical Effects with Attenuated Behavioral Stimulation

Enables research into the neurochemical consequences of DAT/SERT inhibition (e.g., immediate-early gene expression) with minimal confounding effects from strong hyperlocomotion, a known issue with analogs like NEPD. Its profile as a weak locomotor stimulant makes it a superior choice for such applications.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

205.146664230 g/mol

Monoisotopic Mass

205.146664230 g/mol

Heavy Atom Count

15

Dates

Last modified: 04-14-2024

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